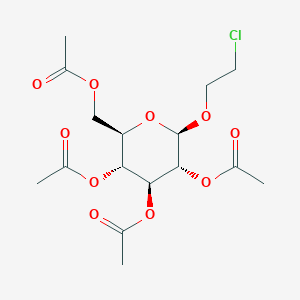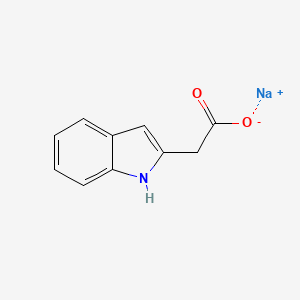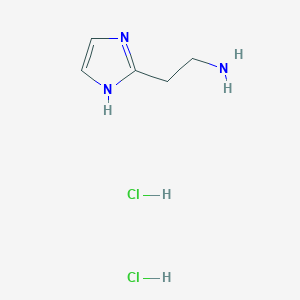
Methyl 4-chloro-3-cyanobenzoate
Descripción general
Descripción
“Methyl 4-chloro-3-cyanobenzoate” is a chemical compound with the molecular formula C9H6ClNO2 . It is used for research and development purposes . It is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group . The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 195.6 g/mol . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 4-chloro-3-cyanobenzoate is involved in various synthesis and chemical reactions. For instance, it is used in the synthesis of key intermediates for other compounds. A study by Xiu-lan (2009) illustrates the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, from a related compound, 4-chloro-2-sulfonylchloride methyl benzoate (Z. Xiu-lan, 2009).
In a separate study, Gvozdev et al. (2021) explored the photochemical transformations and reactions with alkenes of chloro(4-methylpent-3-en-1-ynyl)carbene, generated by photolysis of a synthesized compound, indicating the potential of related chloro-methyl compounds in photochemical processes (V. Gvozdev et al., 2021).
Material Science and Engineering
Compounds such as this compound play a significant role in material science. Research by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, a related compound, involved analyzing its crystal structure and computational calculations, demonstrating the importance of such compounds in the study of material properties and applications in fields like cosmetics and food preservation (Abeer A. Sharfalddin et al., 2020).
Environmental Science and Biodegradation
In environmental science, derivatives of methyl 4-chloro compounds are studied for their biodegradation properties. Loffler et al. (1996) investigated a reductive dehalogenase from Desulfitobacterium chlororespirans, which uses 3-chloro-4-hydroxybenzoate, a structurally related compound, highlighting the role of these compounds in microbial degradation processes (F. E. Loffler et al., 1996).
Pharmaceutical Research
This compound and its derivatives are also relevant in pharmaceutical research. For example, the synthesis and conformational studies of related compounds provide insights into the development of new pharmaceutical agents, as evidenced by research on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone (P. Channar et al., 2019).
Safety and Hazards
“Methyl 4-chloro-3-cyanobenzoate” is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
methyl 4-chloro-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMSFBYYAYGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)




![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)



